
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an oxetane ring at the 4-position. The oxetane substituent, a strained four-membered cyclic ether, confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to bulkier or more lipophilic groups. This compound is of interest in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents, where rigid, polar moieties are advantageous .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane-containing reagents. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with oxetane derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and piperidine structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 4-position substituent significantly influences molecular behavior. Key analogs and their properties are summarized below:
Key Observations:
- Lipophilicity : Alkyl chains (e.g., 4-methylpentyl) increase logP, reducing aqueous solubility but improving membrane permeability. Oxetane balances moderate lipophilicity with polarity .
- Synthetic Efficiency : Linear alkyl derivatives (e.g., 4-methylpentyl) are synthesized in high yields (86%), while aromatic analogs (e.g., 4-bromobenzyloxy) may require multi-step protocols .
- Biological Interactions: Pyridinyl and amino groups (e.g., 4-amino-4-(pyridin-3-yl)) enhance hydrogen bonding and target engagement, whereas oxetane’s rigidity may reduce off-target interactions .
Spectroscopic and Structural Comparisons
NMR Signatures :
Biological Activity
Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1257294-04-0
Synthesis
The synthesis of this compound involves the reaction of tert-butyl piperidine derivatives with oxetan derivatives. The synthetic pathway typically includes:
- Formation of the oxetan ring.
- Coupling with piperidine derivatives.
- Protection and deprotection steps to yield the final product.
This compound has been investigated for its potential role in modulating various biological pathways, particularly in cancer therapy and neuropharmacology. The compound is believed to interact with specific protein targets involved in cell signaling and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10 | Disruption of cell cycle progression |
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the piperidine and oxetan moieties can significantly impact biological activity. For example, increasing the steric bulk around the piperidine nitrogen has been correlated with enhanced potency against specific cancer types.
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of lung cancer when administered in combination with standard chemotherapeutics, suggesting a synergistic effect.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates.
Properties
IUPAC Name |
tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRZANKPZVKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.